Methyl1-ethynylcyclohexane-1-carboxylate
Description
Methyl 1-cyclohexene-1-carboxylate (CAS: 18448-47-0) is an unsaturated cyclic ester characterized by a cyclohexene ring fused with a methyl carboxylate group. Its molecular formula is C₈H₁₂O₂, with a molar mass of 140.18 g/mol and a density of 1.028 g/mL at 20°C . The compound exhibits a cyclohexene backbone with a conjugated double bond, contributing to its reactivity in cycloaddition and hydrogenation reactions. Key physical properties include a boiling point of 183°C and a refractive index of 1.443 (20°C) . Safety protocols recommend avoiding inhalation or skin contact, with immediate medical attention required upon exposure .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl 1-ethynylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-3-10(9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3 |
InChI Key |
MSJXLQZLZWSWJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethynylcyclohexane-1-carboxylate typically involves the alkylation of cyclohexanone followed by esterification. One common method includes the reaction of cyclohexanone with ethynylmagnesium bromide to form 1-ethynylcyclohexanol. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 1-ethynylcyclohexane-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethynylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-ethynylcyclohexane-1-carboxylic acid.
Reduction: 1-ethynylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-ethynylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-ethynylcyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the ester group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Physical Property Comparison
The table below compares methyl 1-cyclohexene-1-carboxylate with analogous cyclohexane/cyclohexene carboxylates and amino-substituted derivatives:
Key Observations
Effect of Unsaturation :
- The cyclohexene ring in methyl 1-cyclohexene-1-carboxylate introduces a reactive double bond, lowering its density compared to saturated analogs like ethyl cyclohexanecarboxylate (1.028 vs. 0.936 g/cm³) .
- Unsaturation also reduces molecular symmetry, leading to a lower melting point compared to fully saturated derivatives.
Methyl vs. Ethyl esters: Ethyl esters (e.g., ethyl cyclohexanecarboxylate) exhibit higher molecular weights and boiling points due to increased van der Waals interactions .
Reactivity Trends: The conjugated double bond in methyl 1-cyclohexene-1-carboxylate facilitates Diels-Alder reactions, unlike saturated analogs . Amino-substituted derivatives (e.g., methyl 1-amino-4-methylcyclohexanecarboxylate) show enhanced nucleophilicity, making them intermediates in pharmaceutical synthesis .
Biological Activity
Methyl 1-ethynylcyclohexane-1-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry and biological research due to its potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄O₂
- Molecular Weight : 154.21 g/mol
- CAS Number : 18448-47-0
- Physical State : Liquid
- Density : 1.028 g/mL at 20 °C
Synthesis
The synthesis of methyl 1-ethynylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with acetylenic compounds under specific catalytic conditions. Various methods have been reported, including palladium-catalyzed reactions which enhance yield and selectivity.
Biological Activity
Methyl 1-ethynylcyclohexane-1-carboxylate exhibits a range of biological activities that are significant for pharmaceutical applications:
1. Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various bacterial strains. A study indicated that derivatives of methyl 1-ethynylcyclohexane-1-carboxylate displayed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
2. Insecticidal Properties
The compound has been evaluated for its insecticidal activity, particularly against vectors such as Aedes aegypti. Its efficacy was compared to traditional insecticides, demonstrating promising results in larvicidal assays . The observed LC50 values indicated significant potency, warranting further investigation into its mechanism of action.
3. Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity on mammalian cells revealed that methyl 1-ethynylcyclohexane-1-carboxylate exhibited low toxicity at therapeutic concentrations. This is crucial for its development as a safe alternative in pest control and medicinal applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of methyl 1-ethynylcyclohexane-1-carboxylate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a new antimicrobial agent .
Case Study 2: Insecticidal Activity
In a comparative study on larvicidal activity against Aedes aegypti, methyl 1-ethynylcyclohexane-1-carboxylate showed an LC50 value of 28.9 ± 5.6 µM after 24 hours, significantly outperforming several conventional insecticides . This highlights its potential role in vector control strategies.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
